2-cyano-N-(2,4-dichlorophenyl)acetamide

Description

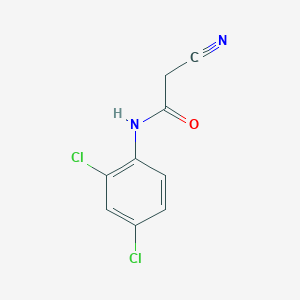

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNWFABKENMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351184 | |

| Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-32-6 | |

| Record name | 2-Cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-Cyano-N-(2,4-dichlorophenyl)acetamide

The direct synthesis of this compound is primarily achieved through the formation of an amide bond between a 2,4-dichlorophenylamine precursor and a cyanoacetic acid derivative.

Condensation Reactions with Aryl Amines and Cyanoacetic Acid Derivatives

The principal method for synthesizing the target compound involves the condensation of an appropriately substituted aniline (B41778) with a cyanoacetic acid derivative. A common approach is the reaction between 2,4-dichloroaniline (B164938) and ethyl cyanoacetate (B8463686). This type of acylation reaction is a fundamental process in organic synthesis for creating N-substituted-2-cyanoacetamides. researchgate.net

A related synthesis for a structurally similar compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, illustrates this process. In this synthesis, m-methoxyaniline is first reacted with ethyl cyanoacetate to form an intermediate, which is subsequently chlorinated. google.compatsnap.com The initial acylation step involves heating the reactants, often without a solvent, to drive the reaction forward. google.compatsnap.com An alternative pathway involves the direct reaction of the aniline with cyanoacetic acid in the presence of a dehydrating agent, such as 1,3-diisopropylcarbodiimide (DIC), in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of reactants and catalysts.

For the synthesis of the related 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a two-step process has been developed. The first step, acylation, is optimized by heating m-methoxyaniline and ethyl cyanoacetate at temperatures up to 200°C for 4 hours, achieving a high yield of the intermediate product (95.6%). patsnap.com The subsequent chlorination step is performed at low temperatures (-20°C to 20°C) to ensure selectivity. google.compatsnap.com This method highlights an alternative to starting with the potentially more expensive 2,4-dichloroaniline. patsnap.com When using a direct condensation with a dehydrating agent like DIC, the reaction can proceed under milder conditions, such as refluxing in THF, with reported yields for analogous products reaching up to 88%. chemicalbook.com

Table 1: Optimized Reaction Conditions for Synthesis of Cyanoacetamide Derivatives

| Starting Materials | Reagents/Solvent | Temperature | Time | Yield | Reference |

| m-Methoxyaniline, Ethyl cyanoacetate | None (Neat) | 200°C | 4 h | 95.6% (for intermediate) | patsnap.com |

| 2,4-Dichloro-5-methoxyaniline, Cyanoacetic acid | 1,3-Diisopropylcarbodiimide / Tetrahydrofuran | Reflux | 30 min | 88% | chemicalbook.com |

| 4-Hydroxybenzaldehyde, 2-Cyanoacetamide (B1669375) | Ammonium acetate (B1210297) / Microwave | 160 W | 40 s | 98.6% | nih.gov |

Derivatization Strategies Utilizing the this compound Scaffold

The this compound molecule possesses several reactive sites, including the active methylene (B1212753) group, the cyano group, and the amide functionality, making it a valuable starting material for synthesizing a variety of other compounds. researchgate.net

Cyclization Reactions to Form Fused Heterocycles (e.g., Thiazolidinones, Thiophenes, Iminochromenes)

The cyanoacetamide scaffold is a well-established precursor for a wide range of heterocyclic systems. researchgate.net The active methylene group, flanked by the cyano and carbonyl groups, is particularly reactive and can participate in condensation and cyclization reactions.

For instance, N-substituted-2-cyanoacetamides can react with carbon disulfide in the presence of a base, followed by treatment with chloroacetyl chloride, to yield 2-cyano-2-(4-oxo-1,3-dithiolan-2-ylidene) acetamide (B32628) derivatives. researchgate.net Furthermore, reaction with elemental sulfur can lead to the formation of thiazole (B1198619) derivatives. researchgate.net A specific example of a related structure, N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, demonstrates the successful incorporation of the thiazolidinone ring system onto a dichlorophenyl-containing cyanoacetamide framework. evitachem.com

Nucleophilic Additions and Substitution Reactions at the Cyano Moiety

The cyano (nitrile) group within the this compound structure is susceptible to nucleophilic attack. This reactivity allows for its conversion into other functional groups. For example, the nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.

The active methylene group is also a prime site for nucleophilic-type reactions, such as the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene compound with aldehydes or ketones, catalyzed by a weak base, to form a new carbon-carbon double bond. nih.govchemspider.com This extends the carbon skeleton and provides a scaffold for further chemical modifications.

Exploration of Linker Chemistry for Conjugates and Hybrid Molecules

While specific examples of linker chemistry involving this compound are not extensively documented, the inherent functionalities of the molecule offer several potential points for the attachment of linkers to create conjugates or hybrid molecules.

The amide proton (N-H) could be deprotonated and alkylated with a linker containing a suitable leaving group. Alternatively, the active methylene group could be functionalized with a linker via C-alkylation. The dichlorophenyl ring also presents opportunities for modification, such as nucleophilic aromatic substitution (though challenging) or further functionalization if a suitable activating or directing group were present. These potential modifications could allow for the coupling of this scaffold to other molecules of interest, such as peptides, polymers, or other pharmacophores.

Table 2: Potential Derivatization Reactions of the Cyanoacetamide Scaffold

| Reactive Site | Reaction Type | Reagents | Resulting Structure | Reference |

| Active Methylene | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., Piperidine) | α,β-Unsaturated Cyanoacetamide | nih.gov |

| Active Methylene / Cyano Group | Gewald Reaction | Carbon Disulfide, Base; then Chloroacetyl chloride | Thiazolidinone/Dithiolan Derivatives | researchgate.net |

| Cyano Group | Intramolecular Cyclization | Electrophilic activation (e.g., TFAA) | Fused Heterocycles (e.g., Thiadiazinone 1-oxides) | nih.gov |

| Cyano Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide | General Reactivity |

| Amide Nitrogen | Alkylation | Base, Linker-X | N-Linked Conjugate | Hypothetical |

Advanced Structural Elucidation and Analytical Characterization

Vibrational Spectroscopy for Functional Group Conformation

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule and probing their chemical environment. By measuring the absorption or scattering of infrared radiation, one can deduce the specific vibrational modes of chemical bonds, which are characteristic of their nature and the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. In the study of 2-cyano-N-(2,4-dichlorophenyl)acetamide, the FT-IR spectrum provides definitive evidence for its key functional groups. The presence of a sharp, intense absorption band in the region of 2250-2270 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The amide functionality gives rise to several distinct bands: a strong absorption around 1670-1690 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration, and another significant band in the 3250-3350 cm⁻¹ range, indicative of the N-H stretching of the secondary amide. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. Furthermore, the C-Cl stretching vibrations associated with the dichlorophenyl ring are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3250 - 3350 |

| Aromatic C-H Stretch | Aryl Ring | > 3000 |

| C≡N Stretch | Nitrile | 2250 - 2270 |

| C=O Stretch (Amide I) | Amide | 1670 - 1690 |

| C-Cl Stretch | Aryl Halide | < 800 |

Raman Spectroscopy

Complementing FT-IR, Raman spectroscopy provides valuable information on the vibrational modes of a molecule. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2250-2270 cm⁻¹ region as in the FT-IR. The symmetric stretching of the aromatic ring, often weak in the FT-IR, generally gives a strong band in the Raman spectrum around 1600 cm⁻¹. This technique is instrumental in confirming the presence of the nitrile and the aromatic system within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. A singlet observed in the downfield region, typically between δ 9.5 and 10.5 ppm, is characteristic of the amide (N-H) proton. The protons of the dichlorophenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals are expected, showing characteristic splitting patterns (doublets and doublets of doublets) arising from spin-spin coupling with adjacent protons. A sharp singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the cyano and carbonyl groups is expected to appear further upfield, generally in the range of δ 3.8-4.2 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| N-H | Amide | 9.5 - 10.5 | Singlet |

| Ar-H | Aromatic Ring | 7.0 - 8.5 | Multiplet |

| -CH₂- | Methylene | 3.8 - 4.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the carbonyl carbon of the amide group is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm. The carbon atom of the nitrile group (C≡N) usually appears around δ 115-120 ppm. The six carbons of the dichlorophenyl ring will give rise to distinct signals in the aromatic region (δ 120-140 ppm), with the carbons directly attached to the chlorine atoms showing characteristic shifts. The methylene carbon (-CH₂-) is expected to produce a signal in the upfield region, typically around δ 25-30 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Amide | 160 - 165 |

| Ar-C | Aromatic Ring | 120 - 140 |

| C≡N | Nitrile | 115 - 120 |

| -CH₂- | Methylene | 25 - 30 |

Mass Spectrometry for Molecular Ion Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₉H₆Cl₂N₂O, approx. 229.0 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, which is a definitive indicator for a dichlorinated compound. Analysis of the fragmentation pattern would likely show cleavage of the amide bond, loss of the cyano group, and fragmentation of the dichlorophenyl ring, providing further confirmation of the proposed structure.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone in the structural elucidation of this compound, offering the precise determination of its elemental composition. The monoisotopic mass of this compound is calculated to be 227.98572 Da. uni.lu HRMS analysis provides experimental mass values with high accuracy, which are then compared against the theoretical mass to confirm the molecular formula, C₉H₆Cl₂N₂O.

In a study on the closely related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, electrospray ionization (ES) mass spectrometry in negative ion mode revealed deprotonated molecular ions [M-H]⁻ at m/z 257.0 and 259.0. chemicalbook.com This isotopic pattern is characteristic of molecules containing two chlorine atoms. For this compound, similar isotopic patterns for its molecular ion would be expected in high-resolution mass spectra.

Predicted collision cross-section (CCS) values, which are important for ion mobility mass spectrometry, have been calculated for various adducts of this compound. uni.lu These theoretical values serve as a reference for experimental measurements and can aid in the compound's identification in complex matrices.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.99300 | 148.0 |

| [M+Na]⁺ | 250.97494 | 159.7 |

| [M-H]⁻ | 226.97844 | 151.0 |

| [M+NH₄]⁺ | 246.01954 | 165.5 |

| [M+K]⁺ | 266.94888 | 153.7 |

| [M+H-H₂O]⁺ | 210.98298 | 137.7 |

| [M+HCOO]⁻ | 272.98392 | 160.6 |

| [M+CH₃COO]⁻ | 286.99957 | 200.7 |

| [M+Na-2H]⁻ | 248.96039 | 152.0 |

| [M]⁺ | 227.98517 | 145.7 |

| [M]⁻ | 227.98627 | 145.7 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques for the analysis of this compound, providing both separation and structural information. The choice between these techniques often depends on the volatility and thermal stability of the compound.

In GC-MS, the molecule would be expected to undergo characteristic fragmentation upon electron ionization. Based on the analysis of related N-aryl acetamides, the fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the dichlorophenyl ring.

LC-MS is particularly well-suited for the analysis of less volatile compounds. For mass spectrometry compatible applications using HPLC, it is common to use a mobile phase containing a volatile acid like formic acid instead of phosphoric acid. sielc.com In LC-MS analysis of a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), the deprotonated molecular ion [M-H]⁻ was observed at m/z 220.83. researchgate.net This suggests that for this compound, the [M-H]⁻ ion would also be a prominent feature in the negative ion mode mass spectrum.

X-ray Crystallography for Solid-State Structure and Conformation

For instance, the crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide reveals specific conformations of the amide linkage and the orientation of the phenyl rings. researchgate.net In many N-aryl acetamides, the amide bond is observed to be nearly planar and can adopt either a syn or anti conformation relative to substituents on the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, are also common features that dictate the crystal packing. In the crystal structure of N,N'-dicyano-N,N'-dimethyl-4-nitrobenzohydrazide, the molecules are linked by intermolecular contacts. mdpi.com

| Parameter | Value |

|---|---|

| Compound | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0340(2) |

| b (Å) | 21.1023(9) |

| c (Å) | 9.2880(4) |

| β (°) | 94.909(1) |

| Volume (ų) | 983.04(7) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound. A study on the UV absorption spectra of a series of N-(substituted phenyl)-2-cyanoacetamides, including the 2,4-dichloro substituted derivative, has been conducted in various solvents. nih.gov The absorption spectra for these compounds are typically recorded in the 200-400 nm range. nih.gov

The position and intensity of the absorption bands are influenced by the electronic transitions within the molecule, which are affected by the nature of the substituents on the phenyl ring and the polarity of the solvent. For N-(substituted phenyl)-2-cyanoacetamides, the substituents have been found to significantly alter the extent of conjugation within the molecule. nih.gov The electronic absorption spectra of related 2-cyanoacetamide (B1669375) derivatives have also been investigated, showing absorption bands in a similar region. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the purity assessment and separation of this compound from reaction mixtures and for quantifying its purity.

A common approach for the analysis of related acetamide compounds is reversed-phase HPLC. sielc.com For instance, a method for the determination of entacapone (B1671355) and its impurities, including an N,N-diethyl cyano acetamide derivative, utilized a Phenomenex Luna column with a mobile phase of acetonitrile (B52724) and water. ajpaonline.com For compounds containing a cyano group, specialized columns such as cyanopropyl-bonded phases can also be employed to achieve desired separations.

Computational Chemistry and Molecular Modeling for Predictive Research

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For a molecule like 2-cyano-N-(2,4-dichlorophenyl)acetamide, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule. For this compound, the key conformational flexibility lies in the rotation around the amide bond and the bonds connecting the acetamide (B32628) group to the dichlorophenyl ring.

Illustrative Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| N-C (Aryl) Bond Length | ~1.42 Å |

| C≡N Bond Length | ~1.16 Å |

| C-Cl (ortho) Bond Length | ~1.74 Å |

| C-Cl (para) Bond Length | ~1.73 Å |

| Dihedral Angle (Phenyl-Amide) | ~45-60° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dichlorophenyl ring, while the LUMO is likely centered on the electron-withdrawing cyanoacetamide moiety. This distribution facilitates intramolecular charge transfer (ICT) from the phenyl ring to the acetamide group. The presence of two chlorine atoms and a cyano group, both being electron-withdrawing, is predicted to result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability.

Illustrative Predicted Electronic Properties for this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

| Dipole Moment | ~ 3.5 D |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule.

For this compound, characteristic vibrational frequencies are expected for the N-H stretch of the amide group, the C=O stretch, the C≡N stretch of the cyano group, and various C-C and C-H vibrations of the phenyl ring. The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3300-3400 | Amide N-H stretching |

| C-H Stretch (Aromatic) | ~3050-3100 | Phenyl C-H stretching |

| C≡N Stretch | ~2250-2270 | Cyano group stretching |

| C=O Stretch (Amide I) | ~1680-1700 | Carbonyl stretching |

| N-H Bend (Amide II) | ~1530-1550 | N-H bending coupled with C-N stretching |

| C-Cl Stretch | ~1050-1100 | C-Cl stretching |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red) is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making them the primary sites for electrophilic interactions. The most positive potential (blue) is predicted to be around the amide hydrogen (N-H), indicating its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, significant intramolecular hyperconjugative interactions are anticipated. A key interaction would be the delocalization of the lone pair electrons of the amide nitrogen into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which contributes to the stability of the amide bond.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Given the chemical structure of this compound, which features functional groups common in bioactive molecules (amide, cyano, dichlorophenyl), it could potentially interact with a variety of biological targets. For instance, acetamide derivatives have been explored as inhibitors for enzymes such as kinases and histone deacetylases.

A molecular docking simulation would involve placing the optimized structure of this compound into the active site of a target protein. The simulation would then predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity (lower scores typically indicate stronger binding). The predicted binding mode would highlight key interactions, such as hydrogen bonds between the amide group's N-H or C=O and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the dichlorophenyl ring.

Illustrative Predicted Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (Docking Score) | -7.0 to -9.0 kcal/mol |

| Key Hydrogen Bond Interactions | Amide N-H with backbone carbonyl of a hinge region residue. Carbonyl O with a catalytic lysine (B10760008) residue. |

| Key Hydrophobic Interactions | Dichlorophenyl ring with hydrophobic pocket residues (e.g., Leucine, Valine). |

| Predicted Inhibition Constant (Ki) | Low micromolar to nanomolar range |

Applications in Structure-Based Drug Design and Hit-to-Lead Optimization

Structure-based drug design (SBDD) and hit-to-lead (H2L) optimization are critical stages in the drug discovery pipeline where computational approaches play a pivotal role. The cyanoacetamide scaffold is recognized in medicinal chemistry as a versatile building block for creating bioactive compounds. periodikos.com.brperiodikos.com.brnih.gov The process of hit-to-lead optimization aims to refine initial "hit" compounds discovered through high-throughput screening into more promising "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. wikipedia.org

In the context of this compound, SBDD would involve using the three-dimensional structure of a biological target, typically a protein, to guide the design of complementary ligands. If the crystal structure of the target protein is available, molecular docking simulations can predict the binding mode and affinity of this compound within the active site. This information is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

The hit-to-lead phase for a compound like this compound would focus on iterative cycles of chemical synthesis and biological testing, guided by computational modeling. ddcpharmaceutical.com For instance, if initial screening identifies this compound as a hit, medicinal chemists would synthesize a library of analogs with modifications to the dichlorophenyl ring or the cyanoacetamide moiety. researchgate.net Computational tools can help prioritize which analogs to synthesize by predicting their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties, thereby saving time and resources. vichemchemie.com The goal is to establish a structure-activity relationship (SAR), which correlates changes in chemical structure with biological activity. ddcpharmaceutical.comsk.ru

Table 1: Key Computational Techniques in Structure-Based Drug Design and Hit-to-Lead Optimization

| Technique | Application | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Could be used to predict how this compound binds to a specific biological target and to guide the design of analogs with improved binding. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Can be developed based on a set of active cyanoacetamide analogs to screen for novel compounds with similar activity profiles. |

| In Silico ADME Prediction | Predicts the pharmacokinetic properties of a compound, such as absorption, distribution, metabolism, and excretion. | Can be used to virtually screen analogs of this compound for favorable drug-like properties early in the optimization process. |

| Free Energy Calculations | Provides a more accurate estimation of binding affinity compared to docking scores. | Can be employed to rank a series of designed analogs of this compound before committing to their synthesis. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a powerful computational method to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal insights into the conformational flexibility, stability, and interactions of a ligand within its biological environment.

For this compound, MD simulations can be employed to understand its conformational landscape. The molecule's flexibility, particularly around the amide bond and the bonds connecting the phenyl ring, can influence its ability to adopt a bioactive conformation required for binding to a target. MD simulations can explore the accessible conformations of the molecule in different environments, such as in solution or within a protein's binding site.

A key application of MD simulations is to assess the stability of a ligand-protein complex. After docking this compound into a target's active site, an MD simulation can be run to observe the dynamics of the complex. The stability of the interaction can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand's position over time. A stable binding mode would be characterized by a low and stable RMSD, indicating that the ligand remains bound in a consistent orientation. In a study on α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, a 50-nanosecond MD simulation was used to confirm the stable conformation of a ligand within the active site of a target protein. nih.gov

Table 2: Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound-Target Interaction |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in a molecule over time relative to a reference structure. | A stable RMSD for the ligand within the binding pocket suggests a stable interaction. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Can identify flexible regions of the ligand or the protein upon binding. |

| Radius of Gyration (Rg) | Measures the compactness of a molecule. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. | Identifies key and persistent hydrogen bond interactions that contribute to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comnih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. frontiersin.orgnih.gov

For a series of compounds including this compound and its analogs, a QSAR study would involve several key steps. First, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. frontiersin.org The predictive power of the QSAR model is assessed through internal and external validation techniques. mdpi.com

A QSAR study on cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides successfully combined 3D-pharmacophore modeling and QSAR analysis to explain the antitumor properties of the synthesized compounds. nih.gov Similarly, a QSAR model for 2-phenylacrylonitriles, which share a structural resemblance to the cyanoacetamide core, was developed to predict cytotoxicity against breast cancer cells. nih.gov Such studies demonstrate the potential of QSAR to guide the design of novel cyanoacetamide derivatives with enhanced biological activity. For this compound, a QSAR model could elucidate the importance of the dichloro-substitution pattern on the phenyl ring for a particular biological activity and suggest other substitution patterns that might lead to improved potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Potential Relevance for this compound |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Can provide a general understanding of the size and hydrogen bonding capacity influencing activity. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describe the branching and shape of the molecule, which can be important for fitting into a binding pocket. |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | The electronic properties of the dichlorophenyl ring and the cyano group can significantly influence interactions with the target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity is a crucial factor for membrane permeability and binding to hydrophobic pockets in proteins. |

| Steric | Molecular volume, Surface area | The size and shape of the molecule are critical for steric complementarity with the binding site. |

Investigation of Structure Activity Relationships Sar and Biological Impact

Impact of the Cyano Group on Electrophilicity and Bioactivity

The cyano (C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. This property significantly influences the electronic environment of the entire molecule. The presence of the cyano group in 2-cyano-N-(2,4-dichlorophenyl)acetamide increases the electrophilic character of the adjacent carbon atom. This heightened electrophilicity can facilitate interactions with nucleophilic residues, such as cysteine or lysine (B10760008), within the active sites of target proteins. Such covalent or strong electrostatic interactions can lead to the modulation of enzyme activity or receptor binding, which are often the basis of a compound's biological effect.

The bioactivity of nitrile-containing compounds is well-documented across various therapeutic areas. The ability of the cyano group to act as a bioisostere for other functional groups, like a carbonyl or a halogen, allows for the fine-tuning of a molecule's properties. Bioisosteric replacement is a key strategy in drug design aimed at improving potency, selectivity, and pharmacokinetic profiles. princeton.edunih.govcambridgemedchemconsulting.comu-tokyo.ac.jpresearchgate.net

Influence of Dichlorophenyl Substitution Pattern on Pharmacological Profile

The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of the pharmacological profile of this compound. The 2,4-dichloro substitution pattern influences the molecule's lipophilicity, electronic distribution, and steric hindrance, all of which affect its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to bind to its biological target.

The following table illustrates the impact of aryl substitution on the activity of a series of kappa-opioid agonists, highlighting the importance of the dichlorophenyl moiety.

| Compound | C1 Substituent | In Vitro Activity (IC50, nM) |

| 13 | 1-methylethyl | 1.8 |

| 48 | 3-aminophenyl | 0.36 |

| 8 | phenyl | 0.012 |

Data adapted from a study on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, demonstrating the influence of substitutions on the ethyl linking moiety while retaining the 3,4-dichlorophenyl group. nih.govnih.gov

Modulation of Biological Activity through Acetamide (B32628) Backbone Modifications

The acetamide backbone serves as a crucial linker in this compound, and modifications to this structure can significantly modulate its biological activity. Alterations to the length, rigidity, and substitution pattern of the acetamide moiety can affect the molecule's conformational flexibility and its orientation within a binding site.

Studies on structurally related phenylacetamides have demonstrated that the nature of the amide linkage and the spacer between the amide and other functional groups are critical for activity. For example, in a series of sodium channel blockers, a secondary amide linkage was preferred, and a three-carbon spacer between the amide and an amine group was found to be optimal. cambridgemedchemconsulting.com In the context of this compound, modifications could include the introduction of substituents on the alpha-carbon of the acetamide group. For instance, in the development of kappa-opioid agonists, the introduction of various alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1 of an ethyl linking moiety) led to a series of potent compounds. nih.gov

The table below shows the effect of substitution on the backbone of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides on their analgesic effects.

| Compound | C1 Substituent | Analgesic Effect (ED50, mg/kg sc) |

| 13 | 1-methylethyl | 0.08 |

| 48 | 3-aminophenyl | 0.04 |

| 8 | phenyl | 0.004 |

Data from studies on kappa-opioid agonists, illustrating how modifications to the backbone adjacent to the acetamide nitrogen can significantly impact in vivo efficacy. nih.govnih.gov

Mechanistic Studies of Biological Activities and Interactions

Interactions with Biological Macromolecules

DNA Cleavage and Binding Properties

Detailed mechanistic studies specifically investigating the DNA cleavage and binding properties of 2-cyano-N-(2,4-dichlorophenyl)acetamide are not extensively available in the current scientific literature. While various compounds, such as metal complexes, are often studied for their ability to interact with and cleave DNA, specific research outlining these properties for this compound has not been identified nih.gov. The capacity for a small molecule to bind to DNA can occur through several modes, including intercalation between base pairs, groove binding, or electrostatic interactions, which can lead to DNA cleavage through oxidative or hydrolytic pathways nih.gov. However, the potential of this compound to act through these mechanisms remains to be investigated.

Protein Binding and Conformational Changes (e.g., Bovine Serum Albumin)

Specific research detailing the interaction between this compound and proteins such as Bovine Serum Albumin (BSA) is not prominently featured in available studies. Serum albumins are frequently used as model proteins in pharmacological research because of their crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs chem-soc.sinih.gov. The binding of a compound to albumin can significantly influence its bioavailability and distribution. Such binding studies often reveal the number of binding sites on the protein and the affinity of the compound for these sites nih.gov. Techniques like fluorescence spectroscopy can be employed to understand if the binding process induces conformational changes in the protein structure nih.gov. While the principles of protein binding are well-established, dedicated studies to characterize these interactions for this compound are needed to elucidate its pharmacokinetic profile.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antipyretic, Analgesic, Anticonvulsant)

The broader class of acetamide (B32628) derivatives has been the subject of various pharmacological investigations, revealing a range of biological activities.

Anti-inflammatory, Antipyretic, and Analgesic Activities

Acetamide derivatives are recognized as important scaffolds in medicinal chemistry and have been explored for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase-II (COX-II) archivepp.com. Research into various substituted acetamide compounds has demonstrated anti-inflammatory, analgesic, and antipyretic effects. For instance, studies on certain 2-(substituted phenoxy) acetamide derivatives showed that the presence of halogens on the aromatic ring was favorable for anti-inflammatory and anticancer activities nih.govresearchgate.net. The evaluation of these activities commonly involves established laboratory models, such as the carrageenan-induced rat paw edema method for inflammation, the Eddy's hot plate method for analgesia, and the brewer's yeast-induced pyrexia method for antipyretic effects archivepp.com. Other studies have confirmed the potential of different acetamide derivatives to elicit significant analgesic responses in thermal, mechanical, and chemical nociceptive tests, such as the hot-plate, tail-clip, and acetic acid-induced writhing tests researchgate.net.

Anticonvulsant Activity

While direct studies on this compound are limited, significant research has been conducted on the structurally related compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. This compound has shown a pronounced anticonvulsant effect, significantly reducing mortality in mice across several seizure models researchgate.netnih.govcsfarmacie.cz. The mechanistic pathways suggested by these studies involve interactions with multiple neurotransmitter systems. The compound's effectiveness in models of seizures induced by pentylenetetrazole and picrotoxin suggests a GABA-ergic mechanism of action nih.govcsfarmacie.cz. Its efficacy in the strychnine-induced seizure model points to a glycinergic mechanism, while its activity in the caffeine-induced seizure model indicates an adenosinergic pathway nih.govcsfarmacie.cz. These findings highlight the potential of the N-(2,4-dichlorophenyl) moiety as part of a pharmacophore for anticonvulsant activity.

Table 1: Anticonvulsant Activity Spectrum of the related compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

| Seizure Model | Inducing Agent | Observed Effect of Compound | Implied Mechanism of Action |

| Chemoconvulsant | Pentylenetetrazole | Pronounced anticonvulsant effect, reduced mortality nih.govcsfarmacie.cz | GABA-ergic nih.govcsfarmacie.cz |

| Chemoconvulsant | Picrotoxin | Pronounced anticonvulsant effect, reduced mortality nih.govcsfarmacie.cz | GABA-ergic nih.govcsfarmacie.cz |

| Chemoconvulsant | Strychnine | Pronounced anticonvulsant effect, reduced mortality nih.govcsfarmacie.cz | Glycinergic nih.govcsfarmacie.cz |

| Chemoconvulsant | Caffeine | Pronounced anticonvulsant effect, reduced mortality nih.govcsfarmacie.cz | Adenosinergic nih.govcsfarmacie.cz |

| Chemoconvulsant | Thiosemicarbazide | Did not reduce mortality nih.govcsfarmacie.cz | N/A |

Applications in Medicinal and Biological Chemistry Research

Design and Synthesis of Novel Pharmaceutical Agents

The core structure of 2-cyano-N-(2,4-dichlorophenyl)acetamide is frequently utilized as a foundational element in the design and synthesis of new pharmaceutical candidates. The presence of the cyano and acetamide (B32628) groups allows for a variety of chemical modifications, enabling the creation of diverse molecular libraries for screening against various diseases.

Viral proteases are crucial enzymes that viruses use to cleave polyproteins into functional units necessary for their replication and maturation, making them prime targets for antiviral drug development. nih.govresearchgate.net The acetamide scaffold, a key feature of this compound, is a common structural motif in the design of such inhibitors. For instance, research into inhibitors for the West Nile Virus (WNV) NS2B-NS3 protease identified a scaffold containing an acetamide moiety as a promising starting point for optimization. nih.gov

In the context of the COVID-19 pandemic, significant research has focused on inhibiting the SARS-CoV-2 proteases, namely the 3C-like protease (3CLpro) and the papain-like protease (PLpro). biorxiv.org Many inhibitors developed for these targets are peptidomimetic compounds that mimic the natural substrate of the enzyme. The acetamide linkage is fundamental to peptide structures and their synthetic mimics. For example, novel covalent inhibitors for 3CLpro have been developed using a chlorofluoroacetamide (B1361830) (CFA) group as a "warhead" that covalently binds to the catalytic cysteine residue in the enzyme's active site. biorxiv.org While this compound itself is not a direct inhibitor, its chemical features represent a valuable starting point for the rational design of molecules targeting these essential viral enzymes.

The search for new anticancer agents is a major focus of medicinal chemistry, and cyanoacetamide derivatives have shown considerable promise in this area. nih.gov The this compound scaffold can be elaborated into more complex heterocyclic systems that exhibit significant cytotoxicity against various cancer cell lines.

One notable class of derivatives is the 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides. These compounds can be synthesized using cyanoacetamide precursors and have been evaluated for their anticancer activity. Research has shown that certain derivatives in this class exhibit potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR. bohrium.com Another study focused on a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which were designed based on a hybridization approach of known cytotoxic scaffolds. Several of these compounds demonstrated potent activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir The mechanism of action for some cyanoacetamide derivatives may involve the induction of apoptosis in cancer cells.

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivative (8a) | HeLa (Cervical Cancer) | 1.3 ± 0.14 µM | ijcce.ac.ir |

| 2-(substituted phenoxy)acetamide derivative (3c) | MCF-7 (Breast Cancer) | Exhibited significant activity | nih.gov |

| 2-(substituted phenoxy)acetamide derivative (3c) | SK-N-SH (Neuroblastoma) | Exhibited significant activity | nih.gov |

| 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides | CCRF-CEM (Leukemia) | Potent and selective cytotoxic effect | bohrium.com |

The cyanoacetamide moiety is a recognized pharmacophore in the development of antimicrobial agents. The versatile structure of this compound allows for its use in synthesizing compounds with potential activity against a range of pathogenic microbes.

For example, novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been synthesized through Knoevenagel condensation and subsequently screened for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov The results of these studies indicate that such derivatives can serve as promising leads for new antibacterial drugs. In other research, compounds derived from the related precursor ethyl cyanoacetate (B8463686), such as certain nicotinonitrile derivatives, were synthesized and showed activity when screened for antibacterial properties. nih.gov These findings highlight the utility of the cyanoacetamide core in generating molecules that can address the growing challenge of antimicrobial resistance.

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| α,β-unsaturated cyanoacetamide derivatives | Gram-positive bacteria | Demonstrated in vitro activity | nih.gov |

| α,β-unsaturated cyanoacetamide derivatives | Gram-negative bacteria | Demonstrated in vitro activity | nih.gov |

| Selected Nicotinonitrile glycosides | Bacillus subtilis | Screened for activity | nih.gov |

| Selected Nicotinonitrile glycosides | Staphylococcus aureus | Screened for activity | nih.gov |

| Selected Nicotinonitrile glycosides | Escherichia coli | Screened for activity | nih.gov |

Development of Chemical Probes for Biological Pathways

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes within living cells in real-time. nih.gov These probes are designed to change their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte, such as a metal ion, a reactive oxygen species, or an enzyme. magtech.com.cn The design of a successful probe involves integrating three key components: a fluorophore (the light-emitting unit), a recognition site (which selectively binds the target analyte), and a linker.

While there is no specific literature detailing the use of this compound as a chemical probe, its structure contains functionalities that could be adapted for such purposes. The core principles of probe design suggest that the dichlorophenyl ring could be chemically modified or replaced with a known fluorophore, such as a coumarin (B35378) or rhodamine derivative. nih.gov The cyano or acetamide groups could then be exploited as part of a recognition site. For example, these groups could be involved in binding to a target molecule, which in turn could trigger a change in the electronic properties of the attached fluorophore, leading to a detectable fluorescent signal. This rational design approach allows chemists to create tailored probes for specific biological questions. nih.govmdpi.com

Contributions to Materials Science (e.g., electronic and optical properties)

The applications of cyanoacetamide derivatives extend beyond biology into the realm of materials science. The electronic structure of this compound, which features a conjugated system involving the phenyl ring and the amide and cyano groups, suggests the potential for interesting optical and electronic properties. Molecules with such features are often investigated for applications in optoelectronics, such as in the development of sensors or as components in light-emitting devices. frontiersin.org

The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the molecule and affect its absorption and emission of light. While specific studies on the material properties of this compound are not extensively documented in the available literature, the broader class of compounds with similar functional groups is of interest to materials scientists. Modifications to the core structure, such as extending the conjugated system or introducing different functional groups, could be a strategy to tune these properties for specific technological applications. frontiersin.org

Future Perspectives and Interdisciplinary Research Directions

Rational Design of Next-Generation Derivatives

The future development of compounds based on the 2-cyano-N-(2,4-dichlorophenyl)acetamide scaffold will heavily rely on rational design principles to enhance efficacy, selectivity, and pharmacokinetic properties. A deep understanding of the structure-activity relationships (SAR) is fundamental to this endeavor. By systematically modifying the dichlorophenyl ring, the acetamide (B32628) linker, and the cyano group, researchers can elucidate the key molecular features required for biological activity. For instance, altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heterocyclic systems could lead to derivatives with improved target engagement and reduced off-target effects.

Computational chemistry will play a pivotal role in this design process. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of novel derivatives with their biological targets, providing insights into the molecular interactions that govern affinity and specificity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities, enabling the prediction of the potency of virtual compounds before their synthesis. This in silico-first approach will accelerate the design-make-test-analyze cycle, allowing for the rapid identification of promising new chemical entities.

Advanced Biological Evaluation Methodologies

To comprehensively characterize the biological effects of this compound and its future derivatives, a suite of advanced biological evaluation methodologies will be indispensable. High-throughput screening (HTS) platforms will enable the rapid assessment of large compound libraries against a variety of biological targets, facilitating the identification of lead compounds with desired activities.

Beyond primary screening, high-content imaging and analysis can provide detailed information on the cellular effects of these compounds, including their impact on cell morphology, proliferation, and signaling pathways. For derivatives showing promise, target deconvolution will be a critical step to precisely identify their molecular targets. Techniques such as chemical proteomics, which utilizes affinity-based probes to isolate binding partners from complex biological samples, and genetic approaches like CRISPR-Cas9 screening, can be employed to pinpoint the specific proteins or pathways modulated by the compounds.

Furthermore, sophisticated in vitro and in vivo models that more accurately recapitulate human physiology and disease states will be essential for preclinical evaluation. The use of three-dimensional (3D) cell cultures, organoids, and genetically engineered animal models will provide more predictive data on the efficacy and safety of next-generation derivatives, bridging the gap between preclinical research and clinical development.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Generative AI models, for instance, can be trained on existing chemical data to design novel molecules with desired characteristics, such as high potency, low toxicity, and favorable pharmacokinetic profiles. collaborativedrug.comnih.gov These de novo design approaches can explore a much larger chemical space than traditional methods, potentially leading to the discovery of unprecedented chemical scaffolds. nih.gov

Moreover, machine learning algorithms can be used to build predictive models for various endpoints, including bioactivity, toxicity, and metabolic stability. acs.orgresearchgate.netresearchgate.net These models can be used to prioritize compounds for synthesis and testing, thereby reducing the time and cost of drug discovery. nih.gov For example, predictive toxicology models can flag potential safety issues early in the development process, allowing for the design of safer drug candidates. acs.org The application of AI and ML will undoubtedly accelerate the entire drug discovery pipeline, from hit identification to lead optimization and preclinical development. wikipedia.orgsigmaaldrich.com

Collaborative Research with Clinical and Translational Scientists

To ensure that the development of this compound and its derivatives is aligned with clinical needs, close collaboration between medicinal chemists, biologists, and clinical and translational scientists is paramount. Such interdisciplinary partnerships facilitate a "bench-to-bedside" and "bedside-to-bench" approach, where clinical observations can inform preclinical research and vice versa.

Translational scientists can provide valuable insights into the pathophysiology of diseases, helping to identify the most relevant biological targets and to design clinically relevant assays for compound evaluation. They can also facilitate access to patient-derived samples and disease models, which are crucial for validating the therapeutic potential of new compounds.

Furthermore, collaboration with clinicians is essential for the design and execution of clinical trials. Clinicians can help to define the target patient population, select appropriate clinical endpoints, and ensure that the trial design is both scientifically rigorous and ethically sound. This collaborative ecosystem is critical for navigating the complexities of drug development and for ultimately translating promising preclinical candidates into effective therapies for patients. Academic-industry collaborations are also increasingly recognized as a catalyst for pharmaceutical innovation, given the interdisciplinary complexity, high cost, and inherent risk of drug discovery. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.